Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl-
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Overview
Description
. It is a bicyclic ketone with a distinctive aromatic odor. This compound is widely used in various applications, including medicinal, industrial, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields camphor as the primary product.
Industrial Production Methods
In industrial settings, camphor is produced through the steam distillation of the wood and bark of the camphor tree (Cinnamomum camphora). The crude camphor is then purified through sublimation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to camphoric acid using strong oxidizing agents such as nitric acid.
Substitution: Camphor can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Nitric acid, chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Halogenated camphor derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, camphor acts as an agonist of transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1 . Activation of these channels leads to the sensation of cooling and analgesic effects. Additionally, camphor’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be compared with other similar compounds, such as:
Isoborneol: Another reduction product of camphor, used in similar applications as borneol.
Camphoric Acid: An oxidation product of camphor, used in the synthesis of various organic compounds.
These compounds share structural similarities with camphor but differ in their chemical reactivity and specific applications.
Properties
CAS No. |
88653-51-4 |
---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1,7,7-trimethyl-4-phenylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H20O/c1-14(2)15(3)9-10-16(14,11-13(15)17)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
LELUKLYBNHDOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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